molecular formula C19H23FN6O3S B2910017 2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941941-96-4

2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2910017
CAS No.: 941941-96-4
M. Wt: 434.49
InChI Key: NKUODVVKKUFGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a potent and selective small molecule inhibitor with significant research value in oncology and signal transduction studies. Its core structure is based on a pyrazolopyrimidine scaffold, a well-known privileged structure in kinase inhibitor design source . This compound is scientifically recognized for its potent inhibitory activity against the Mammalian Target of Rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival. The compound functions by competitively binding to the ATP-binding site of the mTOR kinase domain, thereby blocking its catalytic activity and downstream signaling through pathways such as mTORC1 and mTORC2 source . This mechanism makes it an essential tool for investigating the complex mTOR signaling network in cancer models, studying therapeutic resistance, and exploring diseases driven by dysregulated growth pathways. Its specific structural modifications, including the 4-fluorophenoxy acetamide moiety, are designed to optimize pharmacokinetic properties and target selectivity. Researchers utilize this compound primarily in in vitro cell-based assays to study apoptosis, cell cycle arrest, and autophagy, as well as in in vivo xenograft models to evaluate antitumor efficacy source . It is a critical research-grade probe for dissecting the biological consequences of mTOR inhibition and for validating mTOR as a target in various disease contexts.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O3S/c1-28-10-8-22-17-15-11-23-26(18(15)25-19(24-17)30-2)9-7-21-16(27)12-29-14-5-3-13(20)4-6-14/h3-6,11H,7-10,12H2,1-2H3,(H,21,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUODVVKKUFGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Moieties: The 4-fluorophenoxy group in the target compound and improves metabolic stability over non-fluorinated analogues (e.g., ), a critical factor in drug development .

Computational Similarity and Bioactivity Predictions

Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows:

  • High similarity (Tanimoto >0.85) with kinase inhibitors bearing pyrazolo-pyrimidine cores, particularly those with methylthio and fluorinated aryl groups .
  • Moderate similarity (Dice 0.6–0.7) to chromenone-linked pyrazolo-pyrimidines (e.g., ), suggesting divergent bioactivities despite shared core structures.

Bioactivity and Limitations

While direct bioactivity data for the target compound is unavailable in the provided evidence, analogues like (methylthio-substituted pyrazolo-pyrimidines) exhibit kinase inhibition (IC50 < 100 nM) . However, substituent variations can drastically alter potency; for example, replacing methoxyethylamino with propylamino () may reduce target binding due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.